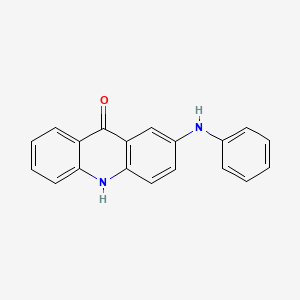

2-(Phenylamino)acridin-9(10H)-one

Description

Overview of the Acridin-9(10H)-one (Acridone) Scaffold in Chemical Research

The acridone (B373769) scaffold, a tricyclic aromatic heterocyclic compound with a carbonyl group at the 9th position and a nitrogen atom at the 10th position, is a cornerstone in organic and medicinal chemistry. pharmatutor.orgnih.gov First isolated from coal tar in the late 19th century, this planar molecule has since been the subject of extensive research due to its unique chemical properties and diverse biological activities. juniperpublishers.com The rigid and planar structure of acridone allows it to intercalate with DNA, a property that has been a driving force in the development of various therapeutic agents. researchgate.netnih.gov Furthermore, its derivatives often exhibit strong fluorescence, making them valuable in the development of dyes, fluorescent labels, and probes for biochemical processes. nih.govarkat-usa.org

The synthesis of the acridone core can be achieved through several methods, including the Ullmann condensation of N-phenylanthranilic acid, which is a classic and widely used approach. juniperpublishers.comarkat-usa.org Other synthetic strategies involve benzyne (B1209423) mechanisms and radical reactions, offering access to a wide array of substituted acridone derivatives. researchgate.net The versatility of these synthetic routes has allowed chemists to systematically modify the acridone scaffold to fine-tune its properties for specific applications.

Significance of Acridin-9(10H)-one Derivatives in Contemporary Chemical and Biological Sciences

Acridone derivatives have garnered significant attention in contemporary science due to their broad spectrum of biological activities. pharmatutor.orgrsc.org These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory agents. pharmatutor.orgresearchgate.net The planar nature of the acridone ring system is a key factor in its biological activity, particularly its ability to intercalate into DNA and inhibit enzymes like topoisomerase, which are crucial for cell replication. researchgate.netnih.gov This mechanism of action has led to the development of several acridine-based anticancer drugs. pharmatutor.org

Beyond their therapeutic potential, acridone derivatives are also important in materials science. Their fluorescent properties have been harnessed in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The ability to modify the acridone structure allows for the tuning of emission wavelengths and quantum yields, making them versatile components for advanced materials. rsc.org The ongoing research into acridone derivatives continues to uncover new applications, highlighting the enduring importance of this chemical scaffold.

Scope and Research Focus on 2-(Phenylamino)acridin-9(10H)-one within the Acridone Class

This article will focus specifically on the chemical compound This compound . This particular derivative is characterized by the presence of a phenylamino (B1219803) substituent at the 2-position of the acridone core. The introduction of this group can significantly influence the electronic and steric properties of the parent acridone molecule, potentially leading to novel chemical reactivity and biological activity.

The scope of this review is to provide a detailed examination of the known chemical properties, synthesis, and spectroscopic characterization of this compound. By focusing solely on this specific compound, this article aims to provide a comprehensive and scientifically accurate resource for researchers interested in the chemistry of acridone derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₄N₂O |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 75512-00-4 |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O |

| InChI Key | USTNFRALPDIXCN-UHFFFAOYSA-N |

| Monoisotopic Mass | 286.110613074 g/mol |

Spectroscopic Data of this compound

| Spectroscopy Type | Predicted/Reported Data |

| ¹H NMR | Chemical shifts for the aromatic protons would be expected in the range of δ 6.5-8.5 ppm. The N-H proton of the phenylamino group and the acridone nitrogen would likely appear as broad singlets. |

| ¹³C NMR | The carbonyl carbon (C9) would exhibit a characteristic downfield shift, typically above δ 170 ppm. nih.gov Aromatic carbons would resonate in the δ 110-150 ppm region. |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically around 1620-1640 cm⁻¹. nih.gov N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 286, corresponding to the molecular weight of the compound. |

| UV-Visible | Acridone derivatives typically exhibit strong absorption bands in the UV-Vis region, often with multiple maxima due to the extended π-conjugated system. chemicalbook.com |

Synthesis of this compound

The synthesis of this compound can be achieved through multi-step synthetic routes. A common strategy involves the initial formation of a substituted N-phenylanthranilic acid, followed by cyclization to form the acridone core.

One reported method involves the condensation of o-chlorobenzoic acid with aniline (B41778) in the presence of a copper catalyst and a base like potassium carbonate to yield 2-(phenylamino)benzoic acid. juniperpublishers.com This intermediate is then subjected to cyclization, often using a strong acid catalyst such as polyphosphoric acid (PPA) or via microwave-assisted methods, to afford the final this compound product. juniperpublishers.comsmolecule.com

Biological Activities of this compound

While specific biological activity data for this compound is limited in the available literature, the broader class of acridone derivatives has been extensively studied. It is plausible that this compound may exhibit similar biological properties due to the presence of the acridone scaffold.

Acridine (B1665455) derivatives are known to possess antibacterial properties, including activity against drug-resistant strains, by intercalating with bacterial DNA and inhibiting essential enzymes like topoisomerases. smolecule.comnih.gov Furthermore, many acridone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govsmolecule.com The phenylamino substituent at the 2-position could potentially modulate these activities, making this compound a compound of interest for further biological evaluation.

Structure

3D Structure

Properties

CAS No. |

75512-00-4 |

|---|---|

Molecular Formula |

C19H14N2O |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

2-anilino-10H-acridin-9-one |

InChI |

InChI=1S/C19H14N2O/c22-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)20-13-6-2-1-3-7-13/h1-12,20H,(H,21,22) |

InChI Key |

USTNFRALPDIXCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylamino Acridin 9 10h One and Its Analogues

Classical Condensation and Cyclization Approaches

Traditional methods for constructing the acridone (B373769) core have long been the foundation of its synthesis, primarily relying on condensation and subsequent cyclization reactions.

Ullmann Condensation for Acridin-9(10H)-one Ring Formation

The Ullmann condensation is a classical and widely employed method for the formation of the crucial C-N bond in the synthesis of acridin-9(10H)-one precursors. wikipedia.orgbyjus.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgbyjus.com In the context of acridone synthesis, the Ullmann reaction is instrumental in preparing N-phenylanthranilic acid and its derivatives, which are key intermediates. orgsyn.orgjuniperpublishers.com

The process generally involves heating an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a base. orgsyn.orgjuniperpublishers.com For instance, the synthesis of N-phenylanthranilic acid can be achieved by reacting o-chlorobenzoic acid with aniline using copper powder as a catalyst and potassium carbonate as a base in a high-boiling solvent like isoamyl alcohol. juniperpublishers.com While effective, traditional Ullmann conditions often necessitate high reaction temperatures and stoichiometric amounts of copper. wikipedia.org Modern iterations of this reaction have seen improvements with the use of soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org

The general scheme for the Ullmann condensation to form an N-phenylanthranilic acid intermediate is depicted below:

Scheme 1: General representation of the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives.

Cyclization of N-(Phenyl)anthranilic Acid Intermediates

The intramolecular cyclization of N-(phenyl)anthranilic acids is a direct and conceptually straightforward route to the acridin-9(10H)-one core. arkat-usa.org This acid-catalyzed reaction, often referred to as the Jourdan-Ullmann reaction, involves the dehydration and subsequent ring closure of the N-phenylanthranilic acid intermediate. scribd.comthieme-connect.de

Commonly used cyclizing agents include strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide. orgsyn.orgjocpr.com For example, heating N-phenylanthranilic acid in concentrated sulfuric acid on a steam bath, followed by pouring the mixture into boiling water, yields acridone as a yellow precipitate. orgsyn.org Similarly, PPA can be used to effect the cyclization, often at elevated temperatures. juniperpublishers.com

Recent advancements have focused on developing milder and more efficient cyclization conditions. For instance, a cooperative catalytic system of iron(II) triflate (Fe(OTf)₂) and dichloromethyl methyl ether (DCME) has been reported for the intramolecular Friedel-Crafts-type cyclization of N-phenylanthranilic acids, offering high yields under mild, ligand-free conditions. arkat-usa.org

The general reaction for the cyclization of N-phenylanthranilic acid to form the acridin-9(10H)-one scaffold is shown below:

Scheme 2: General representation of the cyclization of N-phenylanthranilic acid to yield acridin-9(10H)-one.

Palladium-Catalyzed C-N Coupling Reactions (e.g., Buchwald–Hartwig Amination) for Acridone-Amine Systems

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, significantly impacting the synthesis of acridone derivatives. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, often under milder conditions and with greater functional group tolerance than traditional methods like the Ullmann condensation. wikipedia.orgwikipedia.org

In the context of acridone synthesis, the Buchwald-Hartwig amination can be employed to construct the key N-phenylanthranilic acid intermediates or to directly introduce amino substituents onto a pre-formed acridone core. researchgate.net For example, a convenient, high-yield procedure for the synthesis of various substituted anthranilic acids has been established using modified Buchwald-Hartwig amination conditions, which are then cyclized to the corresponding 9-chloroacridines. researchgate.net

The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org The development of various generations of catalyst systems has expanded the scope of the reaction to include a wide range of coupling partners. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of primary amines. wikipedia.org

A general representation of the Buchwald-Hartwig amination is as follows:

Scheme 3: General representation of the Buchwald-Hartwig amination.

Formal Cycloaddition Strategies for Acridin-9(10H)-one Derivatives

Formal cycloaddition reactions represent an innovative approach to constructing the acridin-9(10H)-one skeleton, offering alternative bond-forming strategies to the classical condensation methods. These reactions, while not always proceeding through a concerted pericyclic mechanism, result in the formation of the characteristic tricyclic ring system.

One such strategy involves a base-promoted formal [4+2] cycloaddition of (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes with allenoates. This method proceeds through a sequence of Michael addition, aldol (B89426) condensation, and isomerization to afford functionalized acridines under mild conditions. researchgate.net

Another example is the organocatalytic vinylogous Friedel-Crafts alkylation-initiated formal [2+2] cycloaddition. nih.gov Although this particular example leads to cyclobutane (B1203170) derivatives, the principle of using tandem reactions to build complex cyclic systems is applicable to the synthesis of heterocyclic scaffolds like acridones.

These cycloaddition strategies highlight the potential for developing novel and efficient routes to acridin-9(10H)-one derivatives by creatively combining different reaction types in a single synthetic operation.

Multi-component Reaction Pathways for Acridin-9(10H)-one Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like acridin-9(10H)-ones from simple starting materials in a single step. nih.govrsc.org These reactions are characterized by the combination of three or more reactants in a one-pot fashion to form a product that contains the essential parts of all the starting materials.

A notable example is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters. mdpi.comnih.gov This reaction first yields functionalized dihydroterphenyl derivatives, which can then undergo a microwave-assisted thermal cyclization to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. mdpi.comnih.gov Subsequent aromatization leads to the fully unsaturated 1,3-diarylacridin-9(10H)-ones. mdpi.com

Another MCR approach involves the reaction of dimedone, an aldehyde, and an amine (or ammonium acetate) to form acridine (B1665455) derivatives. A variation of this uses 1,2-diols which are oxidized in situ to aldehydes. rsc.org These methods are attractive due to their operational simplicity, mild reaction conditions, and often high yields. rsc.org

The development of MCRs for acridin-9(10H)-one synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often using environmentally benign catalysts. jocpr.com

Advanced Derivatization Strategies at the Acridin-9(10H)-one Core

Once the acridin-9(10H)-one scaffold is constructed, further functionalization is often necessary to modulate its biological or physical properties. A variety of derivatization strategies have been developed to introduce diverse substituents at different positions of the acridone core.

The nitrogen atom at the 10-position is readily alkylated. For instance, 10-(3-chloropropyl)acridin-9-one can be synthesized by reacting acridin-9(10H)-one with 1-bromo-3-chloropropane (B140262) in the presence of a base and a phase transfer catalyst. This derivative can then be further modified, for example, by nucleophilic substitution of the chlorine with dimethylamine (B145610) to introduce a dimethylaminopropyl side chain.

Derivatization can also be achieved at the aromatic rings of the acridone core. For example, 3-aminoacridone can be prepared and subsequently reacted with acyl chlorides, such as 2-chloropropionyl chloride, to introduce an amide linkage at the 3-position. nih.gov Furthermore, click chemistry, specifically the 1,3-dipolar cycloaddition reaction, has been utilized to synthesize 1,4-disubstituted-1,2,3-triazole derivatives of acridine. nih.gov

These advanced derivatization strategies allow for the synthesis of a wide array of acridin-9(10H)-one analogues with tailored properties for various applications.

N-Alkylation and N-Arylation Approaches

Modification of the nitrogen atom at the 10-position of the acridin-9(10H)-one core through N-alkylation and N-arylation represents a key strategy to diversify the chemical space of these compounds. These substitutions can significantly influence the physicochemical properties and biological activity of the resulting analogues.

One common approach to N-alkylation involves the reaction of the parent acridin-9(10H)-one with an appropriate alkyl halide in the presence of a base. For instance, 10-(prop-2-yn-1-yl)acridin-9-one derivatives have been synthesized by treating the corresponding acridone with propargyl bromide. rsc.org This reaction typically utilizes a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature to facilitate the deprotonation of the acridone nitrogen, followed by nucleophilic attack on the alkyl halide. rsc.org This method provides a straightforward route to introduce an alkyne functionality, which can be further elaborated using click chemistry to link the acridone core to other molecular fragments. rsc.org

N-arylation of the acridone scaffold is a more challenging transformation but offers access to a different class of analogues with potentially distinct biological profiles. While direct N-arylation of 2-(phenylamino)acridin-9(10H)-one is not extensively documented, related strategies often involve building the N-aryl acridone core from precursors. A notable method is the Ullmann condensation, a classical approach for forming carbon-nitrogen bonds. This reaction can be used to synthesize N-phenylanthranilic acid derivatives, which are key intermediates for acridone synthesis. rsc.org More contemporary methods for N-arylation might involve transition metal-catalyzed cross-coupling reactions, although specific examples for the direct N-arylation of pre-formed this compound are less common in the literature. The synthesis of N-aryl acridones has also been achieved from 2-aminobenzophenones and aryl boronic acids via sequential double oxidative C-N coupling.

Table 1: Examples of N-Alkylated Acridin-9(10H)-one Analogues

| Compound Name | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| 10-(Prop-2-yn-1-yl)acridin-9-one | Acridin-9(10H)-one | Propargyl bromide, Potassium tert-butoxide, DMSO, Room Temperature | rsc.org |

| 2-Fluoro-10-(prop-2-yn-1-yl)acridin-9-one | 2-Fluoroacridin-9(10H)-one | Propargyl bromide, Potassium tert-butoxide, DMSO, Room Temperature | rsc.org |

Introduction of Diverse Heterocyclic Moieties at the 2-Position

The introduction of various heterocyclic systems at the 2-position of the acridin-9(10H)-one scaffold is a powerful strategy to modulate the biological activity of the parent compound. This is often achieved by leveraging a reactive functional group at the 2-position, such as a carboxylic acid, which serves as a handle for further chemical transformations.

A well-established route begins with the synthesis of 9(10H)-acridone-2-carboxylic acid. This intermediate can be prepared via a ring-closure reaction of diphenylamine-2,4'-dicarboxylic acid in the presence of a strong acid like sulfuric acid. nahrainuniv.edu.iq The resulting carboxylic acid can then be converted into a variety of heterocyclic systems.

For example, reaction of 9(10H)-acridone-2-carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent such as phosphorus oxychloride yields 2-(5-amino-1,3,4-thiadiazol-2-yl)-9(10H)-acridone. nahrainuniv.edu.iq Similarly, condensation with various aryl hydrazides under similar conditions leads to the formation of 2-(5-(4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-9(10H)-acridone derivatives. nahrainuniv.edu.iq These reactions demonstrate the versatility of the carboxylic acid group as a precursor for constructing five-membered heterocycles.

Furthermore, the carboxylic acid can be converted to an acid chloride, which is a more reactive intermediate. This acid chloride can then be reacted with a suitable nucleophile to generate more complex heterocyclic systems. For instance, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized, showcasing the potential for creating intricate molecular architectures based on the acridone core. rsc.org

Table 2: Examples of 2-Heterocyclic Substituted Acridin-9(10H)-one Analogues

| Compound Name | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)-9(10H)-acridone | 9(10H)-Acridone-2-carboxylic acid | Thiosemicarbazide, Phosphorus oxychloride | nahrainuniv.edu.iq |

| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-9(10H)-acridone | 9(10H)-Acridone-2-carboxylic acid | Benzoyl hydrazine, Phosphorus oxychloride | nahrainuniv.edu.iq |

Strategic Substitution at Other Positions (e.g., 7-Position)

The strategic placement of substituents at positions other than the 2-position on the acridin-9(10H)-one ring system allows for fine-tuning of the molecule's electronic and steric properties. The 7-position, in particular, has been a target for modification to explore its impact on biological activity.

The synthesis of 7-substituted acridinones often involves starting with appropriately substituted precursors. For example, the synthesis of 2-nitro-7-phenylmethoxy-10H-acridin-9-one highlights the feasibility of introducing substituents at both the 2- and 7-positions. nih.gov The synthesis of such a compound would likely involve a multi-step sequence starting from a substituted diphenylamine (B1679370) precursor.

General strategies for introducing substituents at the 7-position often rely on the availability of 7-substituted anthranilic acids or anilines, which are then used in classical acridone syntheses, such as the Ullmann condensation followed by cyclization. The nature of the substituent at the 7-position can range from simple electron-donating or electron-withdrawing groups to more complex moieties. For instance, the synthesis of 2-fluoroacridin-9(10H)-one demonstrates the introduction of a halogen atom, which can significantly alter the electronic properties of the acridone core. rsc.org

While not directly on the acridone scaffold, the synthesis of 7-substituted coumarin (B35378) derivatives provides insights into synthetic strategies that could potentially be adapted for acridinones. These strategies often involve the functionalization of a pre-existing phenol (B47542) group at the 7-position through reactions like etherification. nih.gov

Table 3: Examples of Substituted Acridin-9(10H)-one Analogues at Other Positions

| Compound Name | Position of Substitution | Substituent | Reference |

|---|---|---|---|

| 2-Nitro-7-phenylmethoxy-10H-acridin-9-one | 2 and 7 | Nitro and Phenylmethoxy | nih.gov |

| 2-Fluoroacridin-9(10H)-one | 2 | Fluoro | rsc.org |

Synthesis of Bis-Acridin-9(10H)-one Analogues

The synthesis of bis-acridin-9(10H)-one analogues, where two acridone units are linked together, has emerged as a promising strategy to develop molecules with enhanced biological properties, particularly as DNA intercalating agents. These dimeric structures can be designed with various linkers connecting the acridone moieties at different positions.

One approach involves the synthesis of bis(acridinic) derivatives that are monobridged at the 2,2' or 9,9' positions, or even bibridged at both the 2,2' and 9,9' positions. acs.org The synthesis of such compounds requires careful planning and execution of selective coupling reactions.

Another strategy focuses on linking two acridone units through a flexible or rigid linker attached to the nitrogen atoms at the 10-position. For instance, N1,N8-bis(9-acridinyl)-spermidine has been synthesized, where two 9-aminoacridine (B1665356) moieties are connected by a spermidine (B129725) linker. dntb.gov.ua The synthesis of such molecules typically involves the reaction of a suitable diamine with a reactive acridine precursor, such as 9-chloroacridine.

Furthermore, the synthesis of bis-acridine sulfonamides has also been reported. researchgate.net In this case, two acridine sulfonamide units are linked together. The synthetic route often involves the preparation of an amino-acridine sulfonamide intermediate, which is then reacted with a suitable di-sulfonyl chloride or a similar bifunctional linker. researchgate.net These synthetic efforts highlight the diverse ways in which two acridone cores can be joined to create novel molecular architectures with potentially unique biological activities.

Advanced Spectroscopic and Photophysical Investigations of 2 Phenylamino Acridin 9 10h One Derivatives

Electronic Absorption and Emission Spectroscopy Studies

Electronic spectroscopy, encompassing both absorption and emission, provides fundamental insights into the electronic transitions and energy levels of molecules. For 2-(phenylamino)acridin-9(10H)-one derivatives, these studies reveal how the molecular structure dictates its interaction with light.

The electronic absorption spectra of acridin-9(10H)-one derivatives are primarily characterized by π-π* transitions within the conjugated aromatic system. beilstein-journals.orgresearchgate.net The parent 9(10H)-acridone molecule itself displays strong absorption bands, with the lowest energy transition identified as a 1(π,π*) type. researchgate.net Theoretical and experimental studies on various 9-acridinones confirm that their spectral features arise from S₀→Sₙ electronic transitions. nih.govresearchgate.net

For substituted derivatives, such as 2,4-diaryl-5,6,7,8-tetrahydroacridines, the absorption spectra typically show a broad band in the UV region around 320–360 nm, which is assigned to these π–π* electronic transitions. beilstein-journals.org The introduction of different substituent groups onto the acridone (B373769) or phenyl rings can modulate the position and intensity of these absorption bands. For instance, derivatives bearing methoxy (B1213986) substituents show slight red shifts in their absorption maxima compared to unsubstituted analogues. beilstein-journals.org In contrast, a more significant red shift can be observed with trifluoromethoxy substitution. beilstein-journals.org The long-wavelength absorption for many acridine (B1665455) derivatives occurs above 300 nm, often as a superposition of multiple bands. researchgate.net The peak around 250 nm is considered characteristic of the acridine ring itself. researchgate.net

Derivatives of this compound are often highly fluorescent, a property that is central to their application in luminescent materials. nih.gov The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters characterizing their emission properties. researchgate.netresearchgate.net

The fluorescence quantum yield of 9(10H)-acridinone is highly dependent on the solvent environment; for example, it is very high (0.97) in a protic solvent like ethanol (B145695) but weak in non-polar solvents. researchgate.net For more complex derivatives, these values can vary significantly. For example, a novel thermally activated delayed fluorescence (TADF) compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), demonstrates a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs. rsc.org The determination of fluorescence quantum yields is often performed relative to a known standard. nih.gov

The fluorescence lifetimes of these compounds are typically measured using time-correlated single-photon counting (TCSPC) techniques. researchgate.net An acridone-naphthylamine derivative, studied for its TADF properties, exhibited different fluorescence lifetimes in various solvents, highlighting the sensitivity of the excited state to its environment. researchgate.net

Table 1: Photophysical Data for Selected Acridin-9(10H)-one Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Lifetime (τ) | Solvent | Reference |

|---|---|---|---|---|---|---|

| 9(10H)-acridinone | - | - | 0.97 | - | Ethanol | researchgate.net |

| 3,6-DPXZ-AD | - | - | 94.9% | 1.6 µs (TADF) | - | rsc.org |

| Acridone-naphthylamine derivative | 410 | - | - | 1.84 ns (prompt) | Toluene (N₂ purged) | researchgate.net |

| Acridone-naphthylamine derivative | 410 | - | - | 2.11 ns (prompt) | Chloroform (N₂ purged) | researchgate.net |

The optical properties of this compound derivatives often exhibit strong dependence on the solvent environment, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to a shift in the absorption and emission spectra to either longer wavelengths (a red shift, or positive solvatochromism) or shorter wavelengths (a blue shift, or negative solvatochromism).

This spectral shift is often linked to a change in the molecule's dipole moment upon electronic excitation. researchgate.net For many donor-acceptor systems, the excited state is more polar than the ground state, leading to a red shift in fluorescence emission as solvent polarity increases. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state. researchgate.net For example, the UV-visible absorption spectrum of (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide, a related organic compound, shows a red shift with increasing solvent polarity, indicative of positive solvatochromism. researchgate.net Similarly, the fluorescence of 9(10H)-acridinone is known to be strong in polar, protic solvents. researchgate.net The specific interactions, such as hydrogen bonding between the solute and solvent molecules, also play a crucial role in determining the spectral behavior. researchgate.net

Excited-State Dynamics and Mechanisms

Beyond steady-state absorption and emission, the dynamic processes that occur in the excited state are critical for understanding the complete photophysical profile of these molecules. Phenomena such as intramolecular charge transfer and aggregation-induced emission dictate the ultimate fate of the excited state energy.

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that can occur in molecules composed of an electron donor and an electron acceptor group linked by a single bond. rsc.orgscispace.com Upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a twist around the single bond, to form a highly polar, charge-separated TICT state. researchgate.netnih.gov This TICT state is often characterized by a large Stokes shift and a fluorescence emission that is highly sensitive to solvent polarity. scispace.com

In many cases, the TICT state provides a non-radiative decay pathway, leading to weak fluorescence. scispace.comnih.gov However, the emission properties can be modulated by controlling the relative energies of the LE and TICT states. In polar environments, the TICT state is stabilized, often resulting in red-shifted emission. researchgate.netrsc.org The TICT mechanism has been instrumental in the design of fluorescent sensors, as the twisting motion and resulting emission can be highly dependent on environmental factors like viscosity and the presence of specific chemical species. rsc.org While direct evidence for this compound is not specified in the provided results, its donor-acceptor structure (phenylamino as donor, acridone as acceptor) makes it a potential candidate for exhibiting TICT phenomena.

Aggregation-Induced Emission (AIE) is a fascinating photophysical effect where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. magtech.com.cnrsc.org This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR) and vibrations (RIV). rsc.orgacs.org

In solution, AIE-active molecules (AIEgens) can dissipate absorbed energy through non-radiative pathways involving active intramolecular rotations or vibrations. acs.org In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission. rsc.org AIE is often observed in solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water. AIEgens are typically non-emissive in pure THF, but as the fraction of water (a poor solvent) is increased, the molecules aggregate and fluorescence intensity increases dramatically. acs.org For instance, some luminogens show a negligible fluorescence quantum yield in solution (~0.1%) but see it boosted over 200-fold upon aggregation. acs.org This property makes AIEgens highly valuable for applications in sensing, imaging, and optoelectronics. rsc.orgrsc.org

Coupled Excited-State Reactions: Proton Transfer and Excimer Formation

The photophysical behavior of acridinone (B8587238) derivatives, including this compound, is often complex due to the occurrence of coupled reactions in the excited state. nih.gov These intricate dynamics can involve processes such as excited-state proton transfer (ESPT) and the formation of excimers, which significantly influence the fluorescence emission properties of these compounds. nih.gov Understanding these phenomena is crucial for the proper application of acridinone-based dyes. nih.gov

Excited-state proton transfer is a phenomenon where the acidity or basicity of a molecule changes significantly upon electronic excitation. In the case of certain 2-methoxy-9-acridone derivatives, a notable increase in the pKa value upon excitation has been observed, indicating that the molecule becomes less acidic and behaves as a photobase. nih.gov This behavior can lead to protonation or deprotonation in the excited state, depending on the solvent environment and the presence of proton donors or acceptors. For instance, studies on 2-methoxy-9(10H)-acridone have shown that deprotonation can occur at the N-position of the acridone core, leading to the formation of an anionic species with distinct spectral characteristics. nih.gov

Excimer formation is another key process that affects the excited-state dynamics of acridinone derivatives. An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind. This process is concentration-dependent, with the rate of excimer formation increasing at higher concentrations. nih.gov The formation of excimers is often characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum compared to the monomer emission. rsc.org The formation of π-stacking aggregates and excimers can result in emission features that are dependent on the experimental conditions. nih.gov

Emerging Optoelectronic and Bioimaging Applications

The unique photophysical properties of acridinone derivatives have led to their exploration in various high-technology fields, including bioimaging and optoelectronics.

Development as Fluorescent Probes for Cellular Imaging and Biomolecule Detection

The acridine core is a versatile scaffold for the development of fluorescent probes for cellular imaging and the detection of biologically relevant molecules. d-nb.infonih.gov These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte or in response to changes in the cellular microenvironment. rsc.org

N-substituted acridine-containing 1,2-dioxetanes have been developed as thermochemiluminescence (TCL) labels for bioanalytical applications, including immune- and gene-probe assays. d-nb.info The TCL properties of these compounds are highly dependent on the nature of the substituents on the acridine ring. d-nb.info By introducing both electron-donating and electron-withdrawing groups, a "push-pull" system can be created to modulate the photophysical properties and improve the stability and performance of the probes. d-nb.info

In the context of cellular imaging, acridine-based fluorescent probes have been designed to detect specific enzymes or reactive species. For example, small-molecule fluorescent probes have been developed for the detection of nitroreductase, an enzyme that is upregulated in hypoxic tumor cells. nih.gov The detection of nitroreductase is important for studying cellular hypoxia and for the diagnosis and treatment of tumors. nih.gov Similarly, an aggregation-induced emission (AIE)-based fluorescent probe has been designed to detect peroxynitrite levels in human serum and in cellular mitochondria. rsc.org

The general principle behind these probes often involves a reaction between the probe and the target molecule, which leads to a change in the electronic structure of the fluorophore and a corresponding change in its emission characteristics. The versatility of the acridine structure allows for fine-tuning of its properties to create highly specific and sensitive probes for a wide range of biological applications. d-nb.info

Exploration as Hole Transport Materials in Optoelectronic Devices

Acridine derivatives have emerged as promising candidates for use as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). nih.govnih.gov In a typical multilayer OLED device, the HTM facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer, a crucial step for efficient device operation. nih.gov

Researchers have designed and synthesized small-molecule HTMs based on the acridine core, such as 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) and 10,10'-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR). nih.govnih.gov These materials exhibit high thermal stability, which is essential for the longevity of OLED devices. nih.govnih.gov For instance, TPA-2ACR and PhCAR-2ACR have high thermal decomposition temperatures of 422 °C and 402 °C, respectively. nih.govnih.gov

The performance of these acridine-based HTMs in phosphorescent OLEDs has been shown to be excellent. nih.govnih.gov Devices using TPA-2ACR as the HTM have demonstrated superior current efficiency, power efficiency, and external quantum efficiency compared to devices using a standard HTM like 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). nih.govnih.gov The high performance of these materials is attributed to their suitable energy levels and good hole-transporting ability. nih.gov

Below is a table summarizing the performance of an OLED device using TPA-2ACR as the hole-transporting material compared to a reference device with TAPC.

| Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| TPA-2ACR | 55.74 | 29.28 | 21.59 |

| TAPC | 32.53 | 18.58 | 10.6 |

| Data sourced from nih.govnih.gov |

The successful application of these acridine derivatives highlights their potential to replace existing materials in future OLED technologies. nih.gov

Application as Photoinitiators in Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations that can initiate a polymerization reaction. nih.gov This process, known as photopolymerization, has widespread industrial applications, including in coatings, printing, and the fabrication of biomedical materials. nih.gov Type II photoinitiators are systems that consist of a photosensitizer (light absorber) and a co-initiator (an electron or hydrogen atom donor). nih.gov

The mechanism of initiation often involves a photoinduced intermolecular electron transfer (PET) process. nih.gov In this process, the photosensitizer absorbs a photon and is promoted to an excited state. It then accepts an electron from a co-initiator, such as a tertiary amine or a carboxylic acid, to form a radical-ion pair. nih.gov Subsequent steps, such as proton transfer or decarboxylation, lead to the formation of the initiating radicals. nih.gov

Computational and Theoretical Modeling of 2 Phenylamino Acridin 9 10h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and behavior.

Prediction and Analysis of Electronic Structure and Energy Levels (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. rasayanjournal.co.inchalcogen.ro

In the context of 2-(phenylamino)acridin-9(10H)-one derivatives, DFT calculations can predict the energies of these frontier molecular orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This property is often correlated with increased biological activity. For instance, a lower energy gap can facilitate charge transfer processes that are crucial for interactions with biological targets like DNA or proteins. nih.gov

Computational studies on related acridine (B1665455) derivatives have shown that the distribution of HOMO and LUMO orbitals can be visualized to identify the regions of the molecule involved in electron donation and acceptance. dergipark.org.tr For acridone-based compounds, the HOMO is often localized on the electron-rich acridone (B373769) ring system and the phenylamino (B1219803) substituent, while the LUMO may be distributed over the fused aromatic rings. The precise energies and distributions will vary depending on the specific substituents attached to the acridone core.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acridone | - | - | - |

| 9-Aminoacridine (B1665356) | - | - | - |

| Proflavine | - | - | - |

| Acridine Orange | - | - | - |

| Acridine Yellow | - | - | - |

Correlation of Quantum Chemical Parameters with Molecular Reactivity and Properties

Quantum chemical parameters derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can be correlated with the reactivity of molecules. rasayanjournal.co.in Electronegativity indicates a molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Softness is the reciprocal of hardness, and a softer molecule is generally more reactive. rasayanjournal.co.in

These parameters are valuable in structure-activity relationship (SAR) studies. For example, by calculating these descriptors for a series of this compound derivatives with varying substituents, it is possible to build models that predict their biological activity. A strong correlation between a particular quantum chemical parameter and the observed activity can guide the design of new compounds with enhanced properties. For instance, if higher softness is correlated with greater anticancer activity, new derivatives can be designed to maximize this property.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or DNA. These methods are instrumental in understanding the mechanism of action of drugs at the molecular level.

Profiling of Ligand-Protein Interactions

Molecular docking is used to predict the preferred binding orientation of a ligand to a protein target. nih.govresearchgate.net For this compound and its analogs, a key protein target is topoisomerase II, an enzyme essential for DNA replication and cell division. nih.govca.govcuni.cz Many anticancer drugs, including the related 9-anilinoacridines, function by inhibiting this enzyme. nih.govnih.gov

Docking studies can reveal the specific amino acid residues in the active site of topoisomerase II that interact with the acridone derivative. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which collectively contribute to the binding affinity and stability of the ligand-protein complex. researchgate.net By understanding these interactions, it is possible to design new derivatives with improved binding affinity and, consequently, enhanced inhibitory activity against topoisomerase II. nih.gov

Molecular dynamics simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the ligand-protein interaction. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding.

Detailed Studies of DNA-Ligand Intercalation and Binding

The planar aromatic structure of the acridone core allows these compounds to intercalate between the base pairs of DNA. nih.govnih.gov This intercalation disrupts the normal structure and function of DNA, which can lead to cell death and is a key mechanism of action for many anticancer drugs.

Molecular docking and dynamics simulations can be used to model the intercalation of this compound derivatives into a DNA double helix. These studies can provide detailed information about the preferred intercalation site (e.g., between specific base pairs) and the orientation of the molecule within the DNA. nih.govnih.gov They can also elucidate the role of the phenylamino substituent and other functional groups in the binding process. For instance, certain substituents may form specific hydrogen bonds with the DNA bases or the phosphate (B84403) backbone, enhancing the binding affinity and specificity.

NMR spectroscopy and X-ray crystallography have been used to study the intercalation of related acridine derivatives, providing experimental data that can be used to validate and refine the computational models. nih.gov

Cheminformatics and Structure-Activity Relationship (SAR) Modeling

Cheminformatics involves the use of computational methods to analyze and model large datasets of chemical information. In the context of drug discovery, cheminformatics is used to establish structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

For this compound and its derivatives, SAR studies can be performed by synthesizing a library of related compounds and evaluating their biological activity, for example, their ability to inhibit cancer cell growth. nih.govnih.gov The resulting data can then be used to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate the structural features of the molecules (described by various molecular descriptors) with their observed activity.

Development of Predictive Models for Molecular Interactions and Biological Activity

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern medicinal chemistry for classes of compounds like acridine and acridone derivatives. researchgate.netnih.gov QSAR models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to link these descriptors to observed biological activities, such as anticancer or antimicrobial effects. researchgate.netnih.gov

For acridine and acridone derivatives, QSAR studies are instrumental in predicting their potential as therapeutic agents. researchgate.net These models can forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby accelerating the drug discovery process. researchgate.netfrontiersin.org The general approach involves creating a dataset of related compounds with known biological activities, which serves as a training set for the development of the QSAR model. nih.gov

The types of molecular descriptors used in these models can be broadly categorized as follows:

2D Descriptors: Based on the 2D topology of the molecule. nih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, often requiring an alignment of the compounds based on common structural features. nih.gov

Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) regression are then employed to build the predictive model. nih.gov The robustness and predictive power of these models are highly dependent on the diversity and quality of the training set. nih.gov While highly effective for predicting the activity of structurally similar compounds, their accuracy may decrease when applied to molecules with novel structural features. nih.gov

| Model Type | Descriptors Used | Statistical Method | Predicted Properties | Application in Acridine/Acridone Research |

| 2D-QSAR | Topological indices, molecular weight, atom counts | Multiple Linear Regression (MLR) | Antimalarial activity, antibacterial activity | Predicting the inhibitory potency of derivatives. nih.govresearchgate.net |

| 3D-QSAR | Steric and electrostatic fields (e.g., CoMFA, CoMSIA) | Partial Least Squares (PLS) | Anticancer activity, enzyme inhibition | Understanding the 3D structural requirements for potent biological activity. nih.gov |

| ADMET Prediction | Fragmental descriptors, physicochemical properties | Artificial Neural Networks | Human intestinal absorption, blood-brain barrier permeability, cardiac toxicity | Estimating the drug-likeness and potential liabilities of new derivatives. frontiersin.org |

Analysis of Lipophilicity and its Influence on Intercalation Complex Stabilization

The biological activity of many acridine derivatives is attributed to their ability to intercalate into DNA. nih.gov Intercalation involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. nih.gov The stability of this intercalation complex is a critical factor in the compound's mechanism of action and is influenced by several factors, including the lipophilicity of the molecule. researchgate.net

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. In the context of DNA intercalation, lipophilicity plays a complex role. A certain degree of lipophilicity is necessary for the compound to traverse cell membranes and reach its intracellular target. researchgate.net

Computational studies on acridine derivatives have shown a strong correlation between lipophilicity and the ability to stabilize the intercalation complex. researchgate.net Molecular docking simulations are a key computational tool used to study these interactions at a molecular level. These simulations can predict the preferred binding mode of a compound within the DNA helix and provide insights into the forces that stabilize the complex, such as π-π stacking interactions between the acridine core and the DNA bases. nih.govresearchgate.net

The relationship between the structure of acridine derivatives and their DNA binding can be summarized as follows:

| Structural Feature | Influence on DNA Intercalation | Effect on Complex Stability |

| Planar Aromatic System | Essential for insertion between DNA base pairs through π-π stacking. nih.gov | The extent of the aromatic system can influence the strength of the stacking interactions. |

| Substituents on the Acridine Ring | Can affect lipophilicity, electronic properties, and steric hindrance. | Electron-withdrawing or donating groups can modulate the electronic interactions with DNA bases. nih.gov |

| Cationic Centers | Positively charged groups can interact with the negatively charged phosphate backbone of DNA. nih.gov | These electrostatic interactions can significantly contribute to the overall binding affinity. |

Molecular and Cellular Mechanisms of Action of 2 Phenylamino Acridin 9 10h One Derivatives in Vitro

Nucleic Acid Interaction Modalities

The planar aromatic structure of the acridine (B1665455) core is fundamental to its ability to interact with nucleic acids, a primary mode of action for this class of compounds.

Acridine derivatives are well-established DNA intercalating agents. nih.gov The flat, polycyclic aromatic system of the acridin-9(10H)-one scaffold allows it to insert between adjacent base pairs of the DNA double helix. nih.gov This interaction is primarily stabilized by hydrophobic forces. nih.gov Spectroscopic studies on various 3,9-disubstituted acridines, which share the core structure, have confirmed this binding mode. Upon interaction with calf thymus DNA (CT-DNA), these compounds exhibit changes in their UV-Vis absorption spectra, which is characteristic of intercalation. nih.gov

Research on a series of 3,9-disubstituted acridines, including an aniline (B41778) derivative structurally related to 2-(phenylamino)acridin-9(10H)-one, has allowed for the quantification of this binding. The binding constants (Kb), which indicate the affinity of the compound for DNA, have been determined for these derivatives. nih.gov Similarly, studies on 2,9-disubstituted acridines have also quantified these binding affinities. nih.gov While the primary focus of research has been on DNA, the structural similarity of RNA to DNA suggests that acridines can also interact with double-stranded regions of RNA and nucleic acids within ribosomes, potentially inducing structural and functional disruptions. nih.gov

Table 1: DNA Binding Affinity of Selected Acridine Derivatives

| Compound | Substituents | Binding Constant (Kb) (x 104 M-1) | Source |

|---|---|---|---|

| 17a | 3-(pyrrolidin-1-yl)propanamide, 9-anilino | 2.81 | nih.gov |

| 17e | 3-(phenyl)propanamide, 9-anilino | 9.03 | nih.gov |

| 16a | 2-morpholine, 9-anilino | 10.4 | nih.gov |

| 16h | 2-morpholine, 9-(4-phenylbutyl)amino | 0.5 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

The intercalation of this compound derivatives into the DNA helix directly affects its structure and topology. By inserting into the space between base pairs, the acridine forces the local unwinding of the DNA double helix. This physical distortion leads to a lengthening and stiffening of the DNA molecule.

A key indicator of the stabilization of the DNA duplex by a binding ligand is the change in its melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands. Intercalating agents typically increase the Tm. Studies on related 2,9- and 3,9-disubstituted acridines have demonstrated their ability to significantly increase the thermal stability of DNA, as shown by the change in melting temperature (ΔTm). nih.govnih.gov This stabilization confirms a strong interaction that alters the conformational state of the DNA. nih.govnih.gov

Table 2: Effect of Selected Acridine Derivatives on DNA Thermal Denaturation

| Compound | Substituents | ΔTm (°C) | Source |

|---|---|---|---|

| 16a | 2-morpholine, 9-anilino | 9.8 | nih.gov |

| 16b | 2-morpholine, 9-(4-fluorophenyl)amino | 9.3 | nih.gov |

| 16h | 2-morpholine, 9-(4-phenylbutyl)amino | 4.2 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Enzyme Inhibition and Modulation Studies

Beyond direct nucleic acid binding, this compound derivatives exert significant biological effects through the inhibition of key nuclear enzymes, particularly those involved in maintaining DNA integrity.

DNA topoisomerases are crucial enzymes that manage the topological state of DNA during processes like replication and transcription. youtube.com Acridine derivatives have been identified as potent inhibitors of both type I and type II topoisomerases. nih.govnih.gov

Topoisomerase I (Topo I) inhibition by related acridine compounds appears to be mediated by their interaction with the DNA substrate rather than the enzyme itself. An unwinding assay demonstrated that the inhibition of Topo I is a consequence of the derivative binding to the DNA molecule, which likely prevents the enzyme from carrying out its function. nih.gov

Topoisomerase II (Topo II) , particularly the Topo IIα isoform prevalent in proliferating cells, is also a major target. nih.gov Many acridine derivatives function as "topoisomerase poisons." They stabilize the covalent complex formed between Topo II and DNA, where the DNA is cleaved. This stabilized ternary complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis. youtube.com A study on 2,9-disubstituted acridines found that a 9-phenylbutyl derivative was a particularly strong inhibitor of human topoisomerase IIα, with activity observed at concentrations as low as 5 µM. nih.gov

The biological activity of this compound derivatives extends to other important cellular targets.

Telomerase: Certain substituted acridines have been specifically designed to act as telomerase inhibitors. nih.gov The proposed mechanism involves the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA repeats. By locking the DNA into this four-stranded conformation, the acridine derivative prevents the telomerase enzyme from accessing its substrate, thereby inhibiting its activity. nih.gov

FoxP3 Transcription Factor: A significant finding has been the direct interaction of 9-amino-acridines with the Forkhead Box P3 (FoxP3) protein. nih.gov FoxP3 is a master transcription factor crucial for the development and immunosuppressive function of regulatory T cells (Tregs). nih.gov Studies have shown that certain 9-amino-acridines can bind directly to FoxP3, interfering with its ability to bind to DNA. nih.gov This inhibition disrupts the transcription of FoxP3-regulated genes, effectively impairing Treg function. nih.gov

Cellular Pathway Modulation

The molecular interactions described above culminate in the modulation of major cellular pathways, primarily those governing cell proliferation and immune regulation.

The inhibition of topoisomerases is a well-established anticancer strategy. By inducing irreparable DNA damage through the stabilization of cleavage complexes, these compounds trigger DNA damage response pathways. This typically leads to the activation of cell cycle checkpoints, particularly at the G2/M phase, and ultimately initiates the caspase-dependent apoptotic pathway, resulting in programmed cell death. medchemexpress.com

Furthermore, the targeting of the FoxP3 transcription factor represents a distinct and significant mechanism of action. nih.gov By inhibiting FoxP3, these acridine derivatives can disrupt the immunosuppressive function of regulatory T cells. nih.govnih.gov This interference with the FoxP3-DNA interaction leads to the downregulation of key genes involved in Treg function, such as STAT3 and CTLA4. nih.gov This action can reverse the immunosuppressive tumor microenvironment, potentially enhancing anti-tumor immune responses. nih.gov

Effects on Cell Cycle Progression and Arrest

Derivatives of acridine and structurally related heterocyclic compounds have been shown to exert significant control over cell cycle progression, primarily by inducing arrest at critical checkpoints. This disruption of the normal cell division cycle is a key mechanism of their anticancer activity.

Research has demonstrated that various derivatives can halt cell proliferation at different phases of the cell cycle. For instance, certain 3-nitroacridine (B3047595) derivatives have been found to arrest human breast cancer cells in the G0/G1 phase. researchgate.net In contrast, other studies on anthraquinone (B42736) and 2-phenylindole (B188600) derivatives, which share some structural similarities or mechanisms with acridinones, show an arrest at the G2/M phase. nih.govresearchgate.net Some compounds exhibit a biphasic effect, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov

The molecular underpinnings of this cell cycle arrest involve the modulation of crucial regulatory proteins. One identified pathway is the p53/p21/Cdc2-cyclin B1 signaling cascade. nih.gov In this mechanism, the compound causes an over-expression of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor. nih.gov This, coupled with a decrease in cyclin B1 expression, leads to the inactivation of the Cdc2-cyclin B1 complex, which is essential for the G2/M transition, ultimately causing the cell to arrest in the G2/M phase. nih.gov Inhibition of specific cyclin-dependent kinases, such as CDK2 and CDK9, has also been identified as a direct mechanism for inducing cell cycle arrest. mdpi.com

Table 1: Effects of Acridine and Related Derivatives on Cell Cycle Phases

| Compound Class | Cell Line | Effect | Key Pathway(s) |

|---|---|---|---|

| 3-Nitroacridine derivatives | Human breast cancer | G0/G1 arrest researchgate.net | Not specified |

| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | HeLa (cervical cancer) | G2/M arrest nih.gov | p53/p21/Cdc2-cyclin B1 nih.gov |

| 2,3-Arylpyridylindole derivatives | A549 (lung cancer) | G0/G1 and G2/M arrest nih.gov | JNK/p53/p21, Akt signaling nih.gov |

| Pyrazolopyridine derivatives | Not specified | Not specified | CDK2/CDK9 inhibition mdpi.com |

Elucidation of Apoptosis Induction Pathways

Beyond halting cell proliferation, this compound derivatives can actively induce programmed cell death, or apoptosis. This process is a critical component of their cytotoxic effects against cancer cells. researchgate.net The primary mechanism identified is the intrinsic, or mitochondria-mediated, pathway of apoptosis. nih.gov

This pathway is initiated by the translocation of pro-apoptotic proteins, such as Bax, to the mitochondrial membrane. nih.gov This event disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov Once in the cytoplasm, cytochrome c binds to the adaptor protein APAF1, triggering the assembly of a multi-protein complex known as the apoptosome. nih.gov

The apoptosome then recruits and activates initiator caspases, such as caspase-9. researchgate.netnih.gov Activated caspase-9 proceeds to cleave and activate executioner caspases, including caspase-3. nih.govresearchgate.net These executioner caspases are responsible for the systematic dismantling of the cell, cleaving numerous cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately leading to the characteristic morphological changes of apoptosis. nih.gov Further supporting this mechanism, studies have also noted a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 following treatment with related compounds. nih.gov

Table 2: Key Proteins Modulated by Acridine Derivatives in the Apoptosis Pathway

| Protein | Role in Apoptosis | Effect of Derivative |

|---|---|---|

| Bax | Pro-apoptotic; promotes cytochrome c release | Translocation to mitochondria increased nih.gov |

| Bcl-2 / Mcl-1 | Anti-apoptotic; inhibit apoptosis | Expression decreased nih.gov |

| Cytochrome c | Initiates apoptosome formation | Released from mitochondria into cytosol nih.gov |

| Caspase-9 | Initiator caspase | Activated researchgate.net |

| Caspase-3 | Executioner caspase | Activated nih.govresearchgate.net |

Modulation of Multi-Drug Resistance (MDR) Mechanisms (e.g., P-glycoprotein)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1. mdpi.comresearchgate.net P-gp functions as an efflux pump, actively removing xenobiotics, including many chemotherapy agents, from the cell, thereby reducing their intracellular concentration and efficacy. mdpi.com

Acridone (B373769) derivatives have been identified as potent modulators of P-gp activity. Notably, the acridone carboxamide derivative GG918 is a powerful and highly selective inhibitor of P-gp-mediated transport. nih.gov In vitro studies using plasma membrane vesicles demonstrated that GG918 could achieve 50% inhibition of P-gp transport at concentrations as low as 8 to 80 nM. nih.gov The inhibition constant (Ki) for GG918 was determined to be 35 nM with daunorubicin (B1662515) as the substrate. nih.gov Crucially, this inhibition was shown to be highly selective for P-gp, as GG918 did not affect the transport activity of other distinct ATP-dependent export pumps at concentrations that almost completely blocked P-gp. nih.gov

In contrast to inhibition, some this compound derivatives have been shown to act as inducers of P-gp. mdpi.com In studies using Caco-2 cells, these derivatives reduced the intracellular accumulation of rhodamine 123, a known P-gp substrate, which is indicative of P-gp induction. mdpi.com This dual capability—acting as either potent inhibitors or inducers—highlights the complex interactions between acridone structures and P-gp, suggesting their potential use in overcoming MDR or as tools to study the function of this critical transporter. nih.gov

Redox Activity and Metal Ion Interactions

The biological activity of acridinone (B8587238) derivatives is not limited to their interactions with DNA and cellular proteins but also extends to their redox properties and ability to interact with metal ions.

Assessment of Antioxidant Properties and Reactive Oxygen Species Scavenging

Certain derivatives of the acridine scaffold have been investigated for their antioxidant potential. Specifically, a study on 9-phosphorylacridines assessed their ability to scavenge free radicals using established antioxidant assays. nih.gov

The antioxidant activity was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. nih.gov The results indicated that these compounds possess notable antioxidant capabilities, with some dihydroacridine derivatives showing high activity in both inhibiting radical formation and reducing ferric iron. nih.gov This suggests that these molecules can neutralize reactive oxygen species (ROS), which could be a therapeutically relevant property, as oxidative stress is implicated in numerous disease pathologies.

Table 3: Antioxidant Activity of Lead Dihydroacridine Derivatives

| Compound | Assay | Result |

|---|---|---|

| Dihydroacridine derivative 1d | ABTS, FRAP | High antioxidant activity nih.gov |

Investigation of Iron Chelation and Heme-Interacting Capabilities

Iron is an essential metal for numerous physiological processes, but its dysregulation and accumulation in certain tissues can lead to oxidative stress and cellular damage. nih.gov Consequently, iron chelation therapy, which involves using molecules that can bind to and remove excess iron, has been explored as a therapeutic strategy for various conditions. nih.gov

Compounds such as deferiprone (B1670187) and clioquinol (B1669181) are well-studied iron chelators that can cross the blood-brain barrier. nih.gov Research into these molecules has established a paradigm for designing and evaluating metal-chelating agents. nih.gov The ability of a compound to coordinate iron is often assessed through UV-visible spectroscopy, which can determine the stoichiometry of the ligand-iron complex. nih.gov While direct studies on the iron-chelating properties of this compound were not identified in the reviewed literature, the investigation of such capabilities represents a relevant and logical extension of the research into its biological profile, given the established precedent for heterocyclic compounds acting as metal chelators.

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Novel Analogues with Tuned Photophysical and Biological Profiles

The core structure of 2-(phenylamino)acridin-9(10H)-one offers a flexible platform for chemical modification. Through rational design, scientists are creating new analogues with fine-tuned properties. This involves strategically altering the substituents on both the acridone (B373769) and phenylamino (B1219803) moieties to enhance specific biological activities and photophysical characteristics. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related acridone derivatives has shown that the nature and position of substituents can significantly influence their anticancer potency. nih.gov The introduction of different functional groups can modulate the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets. nih.govnih.gov

Recent synthetic strategies focus on developing more efficient and sustainable methods for producing these analogues. arkat-usa.orgnih.gov This includes the use of novel catalytic systems, such as iron(II)-catalyzed intramolecular acylation, and multicomponent reactions to generate a library of diverse derivatives for screening. arkat-usa.orgnih.gov The goal is to create a new generation of this compound-based compounds with improved efficacy and selectivity for various therapeutic and diagnostic applications.

Development of Advanced Spectroscopic Probes and Imaging Agents for Complex Biological Systems

The inherent fluorescence of the acridone core makes this compound and its derivatives attractive candidates for the development of spectroscopic probes and imaging agents. arkat-usa.org These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to specific biomolecules or in response to changes in their microenvironment.

Researchers are exploring the use of these compounds to visualize and quantify biological processes in real-time. For example, acridine (B1665455) derivatives have been investigated for their potential in imaging prion protein aggregates associated with neurodegenerative diseases. nih.gov By modifying the structure of this compound, it may be possible to create probes that can selectively target and report on the presence of specific enzymes, nucleic acids, or other cellular components. nih.gov

The development of near-infrared (NIR) imaging agents based on this scaffold is a particularly promising area. nih.gov NIR probes offer deeper tissue penetration and reduced background fluorescence, making them ideal for in vivo imaging applications, including image-guided surgery. nih.gov

Engineering of Targeted Molecular Modulators for Specific Biological Pathways

Beyond their use as imaging agents, derivatives of this compound are being engineered to act as targeted molecular modulators of specific biological pathways. This involves designing compounds that can selectively interact with and alter the function of key proteins or enzymes involved in disease processes.

A significant area of focus is the development of topoisomerase inhibitors for cancer therapy. tnstate.edu Certain acridone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, without causing DNA damage, which is a common side effect of many current chemotherapeutics. nih.gov By refining the structure of these compounds, researchers aim to create more potent and selective topoisomerase inhibitors with improved therapeutic windows. tnstate.edu

Furthermore, the anti-inflammatory properties of some acridine derivatives suggest their potential as modulators of inflammatory pathways. nih.gov Future research will likely focus on identifying the specific molecular targets of these compounds within inflammatory signaling cascades to develop novel treatments for a range of inflammatory conditions.

Integration with Nanotechnology for Advanced Molecular Delivery Systems

To overcome challenges such as poor solubility and non-specific toxicity, researchers are integrating this compound and its analogues with nanotechnology. nih.govtrdizin.gov.tr Nanoparticle-based delivery systems can encapsulate these compounds, protecting them from degradation and facilitating their transport to target tissues. nih.gov

Various types of nanoparticles, including polymeric nanoparticles, liposomes, and micelles, are being explored for this purpose. nih.govmdpi.com These nanocarriers can be engineered to release their cargo in a controlled manner, for instance, in response to the specific pH or enzymatic conditions found in a tumor microenvironment. nih.gov

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the drug-loaded nanoparticles to specific cells or tissues. nih.gov This targeted approach can enhance the therapeutic efficacy of this compound derivatives while minimizing off-target effects. The integration of these compounds into sophisticated nanodelivery platforms holds immense potential for the future of targeted medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(phenylamino)acridin-9(10H)-one derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of substituted anthranilic acid derivatives, followed by nitration, halogenation, or alkylation. For example, bromoacridinone intermediates can undergo Suzuki coupling with phenylboronic acids to introduce aryl groups (e.g., 1-arylacridinones synthesized with Pd(PPh₃)₄ catalyst in aqueous DME, yielding 88% efficiency) . Key parameters include solvent choice (DMF for cyclization), temperature control (70–130°C for coupling), and stoichiometric ratios of catalysts (e.g., NaHCO₃ as a base).

- Optimization : Reaction yields are improved by adjusting time (12–24 hours for coupling) and purification methods (column chromatography or recrystallization in ethyl acetate) .

Q. What characterization techniques are critical for confirming the structure of acridinone derivatives?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic system integrity (e.g., distinguishing between 3,6- and 2,7-substituted derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and functional group addition (e.g., detection of halogen or nitro groups) .

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and amine/phenyl groups .

Q. How do acridinone derivatives interact with biological targets like DNA or enzymes?

- Mechanism : The planar tricyclic structure enables intercalation between DNA base pairs, disrupting replication and transcription. Substitutions (e.g., nitro or halogen groups) enhance binding via hydrophobic interactions or hydrogen bonding with enzymes like topoisomerases .

- Validation : Molecular docking studies (e.g., PSII inhibition analysis) highlight the role of carbonyl groups in ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of acridinone derivatives (e.g., anticancer vs. herbicidal effects)?

- Approach :

- Dose-Response Analysis : Test compounds across a range of concentrations (e.g., 0.1–100 µM) to identify therapeutic vs. cytotoxic thresholds .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) and photosynthetic inhibition models (e.g., D1 protein binding in PSII for herbicidal effects) to isolate mechanisms .

- Structural-Activity Relationships (SAR) : Compare derivatives with varying substituents (e.g., 2-chloro vs. 4-nitro groups) to correlate functional groups with activity .

Q. What strategies optimize photophysical properties (e.g., TADF efficiency) in acridinone-based materials?

- Design Principles :

- Donor-Acceptor Configuration : Attach electron-donating groups (e.g., phenoxazine at 3,6-positions) to acridinone acceptors, creating a charge-transfer state for thermally activated delayed fluorescence (TADF) .

- Conformational Rigidity : Use fused aromatic systems (e.g., carbazole donors) to minimize non-radiative decay, achieving narrow emission spectra (FWHM ~55 nm) and high PLQY (>30%) .